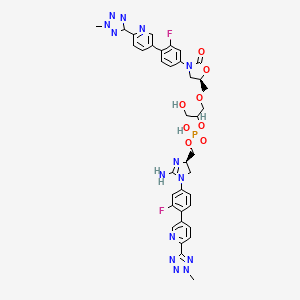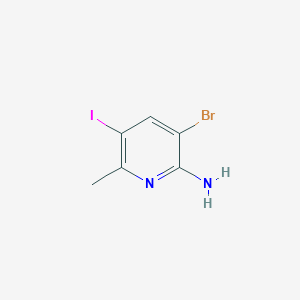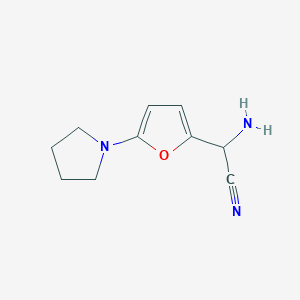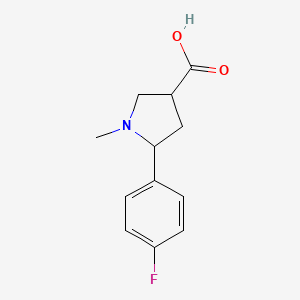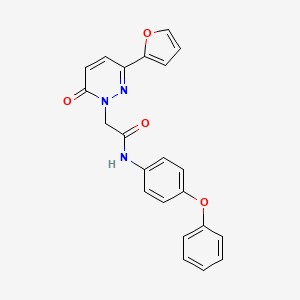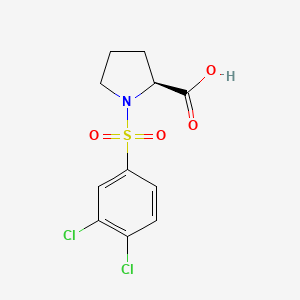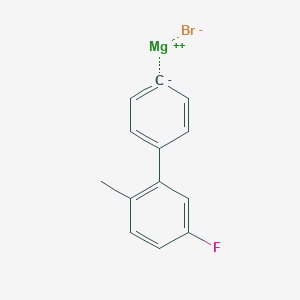
magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the 4-fluoro-1-methyl-2-phenylbenzene moiety introduces unique reactivity patterns, making this compound valuable in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide typically involves the reaction of 4-fluoro-1-methyl-2-phenylbromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction can be represented as:
4-fluoro-1-methyl-2-phenylbromobenzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure complete conversion of the starting materials. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
化学反应分析
Types of Reactions
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.
Coupling Reactions: Require a base like potassium carbonate and a palladium catalyst.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
科学研究应用
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
作用机制
The mechanism of action of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is influenced by the electronic effects of the 4-fluoro-1-methyl-2-phenylbenzene moiety, which can stabilize or destabilize the intermediate species formed during the reaction.
相似化合物的比较
Similar Compounds
- Magnesium;4-fluoro-1-methylbenzene;bromide
- Magnesium;4-fluoro-2-phenylbenzene;bromide
- Magnesium;4-methyl-2-phenylbenzene;bromide
Uniqueness
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination provides distinct electronic and steric properties, making it more reactive in certain transformations compared to its analogs.
属性
分子式 |
C13H10BrFMg |
|---|---|
分子量 |
289.43 g/mol |
IUPAC 名称 |
magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
MMCPMWPJKMLIRD-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


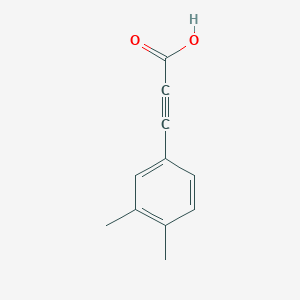
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
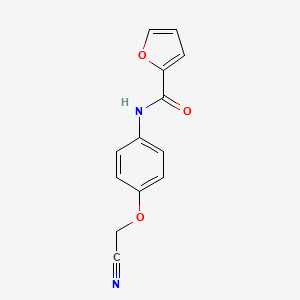
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
